molecular formula C41H78NO8P B3044080 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphoethanolamine CAS No. 7266-53-7

1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphoethanolamine

Cat. No.: B3044080
CAS No.: 7266-53-7
M. Wt: 744.0 g/mol
InChI Key: YDTWOEYVDRKKCR-KNERPIHHSA-N
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Description

1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphoethanolamine is a type of phosphatidylethanolamine, a class of phospholipids that are key components of cell membranes. This compound is characterized by having stearoyl and linoleoyl groups at the 1 and 2 positions of the glycerol backbone, respectively . It plays a crucial role in various biological processes, including membrane fluidity and cell signaling.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphoethanolamine can be synthesized through the esterification of glycerol with stearic acid and linoleic acid, followed by phosphorylation with phosphoethanolamine . The reaction typically requires a catalyst such as dicyclohexylcarbodiimide (DCC) and is carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: In industrial settings, the production of this compound often involves enzymatic methods using lipases to catalyze the esterification reactions. This method is preferred due to its specificity and mild reaction conditions, which help in maintaining the integrity of the product .

Chemical Reactions Analysis

Types of Reactions: 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphoethanolamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen. The reaction is often carried out at elevated temperatures.

    Hydrolysis: Acidic or basic conditions can be used to catalyze the hydrolysis reaction.

Major Products:

Comparison with Similar Compounds

  • 1-Stearoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine
  • 1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphoethanolamine
  • 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine

Comparison: 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphoethanolamine is unique due to its specific combination of stearic and linoleic acids, which confer distinct biophysical properties to cell membranes. Compared to 1-Stearoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine, it has a higher degree of unsaturation, affecting membrane fluidity and function . Its role in inflammatory pathways also differs due to the presence of linoleic acid, which is a precursor to various bioactive lipid mediators .

Properties

CAS No.

7266-53-7

Molecular Formula

C41H78NO8P

Molecular Weight

744.0 g/mol

IUPAC Name

2-azaniumylethyl [(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-octadecanoyloxypropyl] phosphate

InChI

InChI=1S/C41H78NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h12,14,18,20,39H,3-11,13,15-17,19,21-38,42H2,1-2H3,(H,45,46)/b14-12-,20-18-/t39-/m1/s1

InChI Key

YDTWOEYVDRKKCR-KNERPIHHSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCC/C=C\C/C=C\CCCCC

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCC=CCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCC=CCC=CCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What happens to SLPE when exposed to heat?

A1: SLPE, being rich in unsaturated fatty acids, is susceptible to oxidation, particularly at elevated temperatures. Studies demonstrate that SLPE undergoes thermal oxidation, leading to the formation of hydroperoxides as primary oxidation products. [] The optimal temperature for hydroperoxide formation from SLPE was found to be 125 °C. [] These hydroperoxides can further decompose into various volatile and non-volatile compounds, impacting the quality and flavor of food products. []

Q2: What is the significance of identifying specific SLPE molecules in food products?

A2: In the context of food science, specifically the study of Eriocheir sinensis (Chinese mitten crab), researchers have identified SLPE as a key lipid molecule within the crab's hepatopancreas. [] This is significant because the hepatopancreas plays a crucial role in the crab's flavor profile. Understanding how specific SLPE molecules, such as PE (16:0/20:5) and PE (18:1/20:4), change during cooking can inform processing techniques to optimize the sensory qualities of crab products. []

Q3: Can SLPE levels in the body be linked to health conditions?

A3: Yes, research indicates a potential link between SLPE and metabolic health. A study on Chinese men and women found that elevated plasma levels of certain glycerophospholipids, including SLPE, were associated with a higher risk of developing metabolic syndrome. [] This association was even more pronounced in individuals with lower levels of omega-3 polyunsaturated fatty acids. [] Another study observed that specific SLPE molecules decreased in peritoneal dialysis patients after treatment with Roxadustat, a drug that can improve anemia. [] This suggests a potential role of SLPE in the body's response to this treatment and in the broader context of kidney disease.

Q4: Are there any potential applications of SLPE in understanding disease mechanisms?

A4: While research is ongoing, there are indications that SLPE might be useful in understanding certain disease processes. For instance, a study utilizing untargeted metabolomics identified a distinct phospholipid signature, including SLPE, in the plasma of patients with pulmonary arterial hypertension. [] This finding suggests that alterations in SLPE levels could potentially serve as biomarkers for this serious condition, although further investigation is required.

Q5: What analytical techniques are used to study SLPE?

A5: Several advanced analytical techniques are employed to study SLPE and its derivatives. Mass spectrometry, often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is commonly used to identify and quantify SLPE and its oxidation products. [, ] For instance, headspace solid-phase microextraction followed by GC-MS analysis was used to specifically analyze volatile organic compounds formed from oxidized SLPE. [] Additionally, high-throughput targeted lipidomics platforms allow for the simultaneous measurement of numerous plasma phospholipids, including SLPE, enabling researchers to investigate their association with disease risks. []

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